Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.:
Cat. No.: VC15219104
Molecular Formula: C21H19NO4S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19NO4S |
|---|---|
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | methyl 2-(1-benzoxepine-4-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C21H19NO4S/c1-25-21(24)18-15-7-3-5-9-17(15)27-20(18)22-19(23)14-10-11-26-16-8-4-2-6-13(16)12-14/h2,4,6,8,10-12H,3,5,7,9H2,1H3,(H,22,23) |
| Standard InChI Key | ZISFCOVDSPGUNT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4OC=C3 |
Introduction
Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the class of benzothiophene derivatives. It features a unique structure that combines elements of benzothiophene and benzoxepin, making it a subject of interest in medicinal chemistry due to its potential pharmacological properties.
Synthesis
The synthesis of Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several key steps, typically including the formation of the benzoxepin moiety and subsequent modifications to introduce the benzothiophene framework. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Chemical Reactivity and Potential Reactions
This compound can undergo various chemical reactions due to its functional groups. Potential reactions include those typical for compounds containing amine and carboxylate groups. Each reaction requires specific conditions such as temperature, solvent choice, and catalysts to achieve desired outcomes efficiently.
Biological Activity and Potential Applications
Research indicates that compounds similar to Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit various biological activities. These may include interactions with enzymes or receptors, suggesting potential applications in medicinal chemistry and related fields.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential pharmacological properties |
| Biological Interactions | Interaction with enzymes or receptors |
Comparison with Related Compounds
Several compounds share structural similarities with Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. For example, Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate contains a bromo substituent on the benzoxepin, potentially enhancing reactivity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate | Bromo substituent on benzoxepin | Enhanced reactivity |
| Methyl 2-{[(1-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydrobenzothiophene | Naphthylene substitution | Different aromatic system |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume